![molecular formula C18H14O B14201807 1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene CAS No. 832111-15-6](/img/structure/B14201807.png)
1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Diphenyl-7-oxabicyclo[410]hepta-2,4-diene is a bicyclic compound characterized by its unique structure, which includes an oxabicyclo ring system fused with phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is often a furan derivative, and the dienophile is an olefinic or acetylenic compound . The reaction conditions usually require moderate temperatures and can be catalyzed by Lewis acids to improve yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of scaling up the Diels-Alder reaction apply. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance efficiency and selectivity.
化学反应分析
Types of Reactions
1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions include epoxides, dihydro derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activity, including as enzyme inhibitors.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique structural properties.
Industry: It is used in the development of new materials with specific electronic and mechanical properties
作用机制
The mechanism of action of 1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene involves its interaction with molecular targets through its reactive sites. The oxabicyclo ring system can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially inhibiting enzymes or altering cellular pathways .
相似化合物的比较
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another oxabicyclic compound with different ring size and properties.
7-Oxabicyclo[4.1.0]heptane: Similar structure but lacks the phenyl groups.
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A derivative with additional functional groups
Uniqueness
1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene is unique due to the presence of phenyl groups, which enhance its stability and reactivity. This makes it a valuable compound for various synthetic applications and research studies .
属性
CAS 编号 |
832111-15-6 |
|---|---|
分子式 |
C18H14O |
分子量 |
246.3 g/mol |
IUPAC 名称 |
1,6-diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C18H14O/c1-3-9-15(10-4-1)17-13-7-8-14-18(17,19-17)16-11-5-2-6-12-16/h1-14H |
InChI 键 |
GOZJPZCYIWPUQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C23C=CC=CC2(O3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl-](/img/structure/B14201729.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]-](/img/structure/B14201734.png)
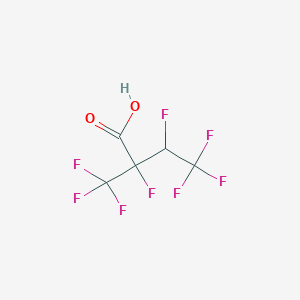
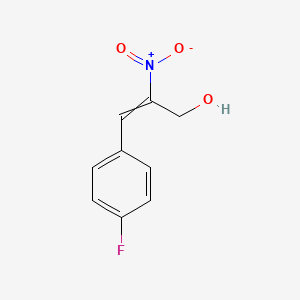
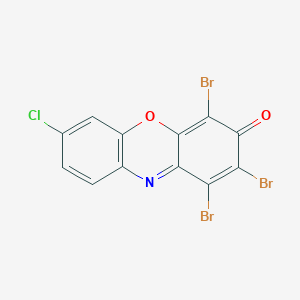

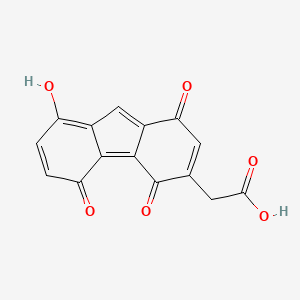
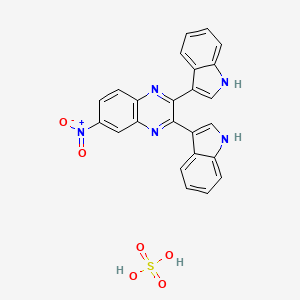
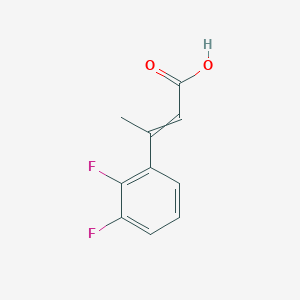
![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14201799.png)
![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide](/img/structure/B14201814.png)
![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
